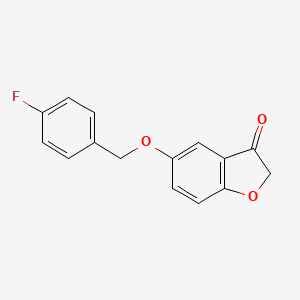

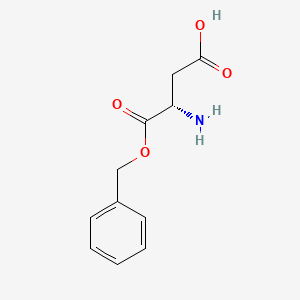

![molecular formula C20H17Cl2N3O2S B3007009 2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-51-9](/img/structure/B3007009.png)

2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that likely exhibits a range of interactions due to its multiple functional groups and aromatic systems. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar structures that have been analyzed.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an amine with an acyl chloride or an acid anhydride. For example, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate substitutions for the specific functional groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by various intra- and intermolecular interactions. For instance, the crystal structures of two C,N-disubstituted acetamides showed that molecules are linked into sheets or chains through a combination of hydrogen bonds and halogen-arene interactions . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state and can affect the compound's properties and reactivity.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the amide functional group. The amide linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the presence of other functional groups, such as chlorophenyl rings, can lead to substitution reactions or interactions with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chloro and thiazole rings, as seen in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, can affect the compound's polarity, solubility, and melting point . Intermolecular interactions, such as hydrogen bonding, can also impact these properties by stabilizing the solid-state structure. The specific properties of 2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide would need to be determined experimentally, but it is likely that they would be similar to those of structurally related compounds.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, formed through the coordination of pyrazole and amide functional groups with metal ions, demonstrate significant antioxidant activity, as evidenced by various in vitro assays such as DPPH, ABTS, and FRAP. These findings suggest potential applications in developing antioxidant agents or studying the redox properties of coordination complexes (Chkirate et al., 2019).

Antimicrobial Agents

Derivatives of acetamide and thiophene compounds, including those incorporating the antipyrine moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit promising biological activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Aly et al., 2011).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides have been investigated, revealing their potential as candidates for photonic devices like optical switches and modulators. This research underscores the importance of understanding the electronic and structural characteristics that contribute to the nonlinear optical behavior of acetamide derivatives (Castro et al., 2017).

Antitumor Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles, synthesized through the modification of acetamide structures, have been evaluated for their antitumor activities. These studies provide a basis for exploring acetamide derivatives in cancer research, potentially leading to the development of new therapeutic agents (Hamama et al., 2013).

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2S/c1-12-4-2-3-5-17(12)25-20(14-10-28-11-16(14)24-25)23-19(26)9-27-18-7-6-13(21)8-15(18)22/h2-8H,9-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFNQIJPQQAAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

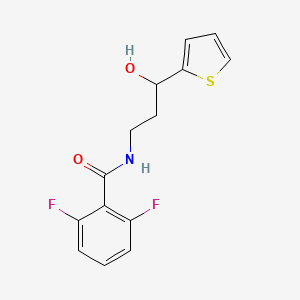

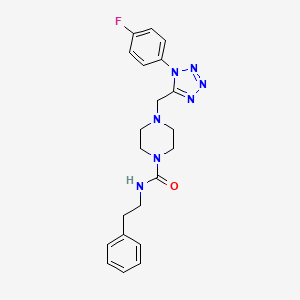

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

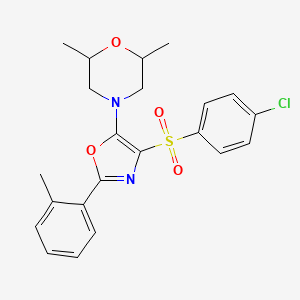

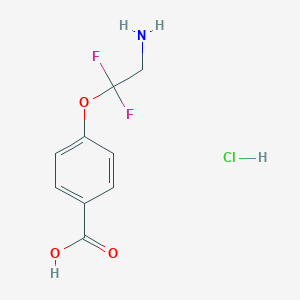

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

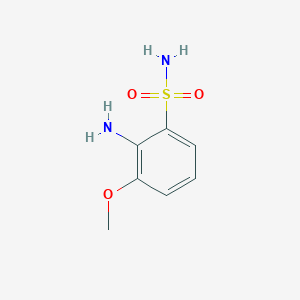

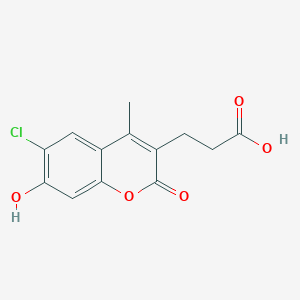

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)

![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)